molecular formula C17H19N3O4S B3833795 2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE

2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE

Cat. No.: B3833795
M. Wt: 361.4 g/mol
InChI Key: XAQAAEFEDVTWQH-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a pyridine ring, a sulfanyl group, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves the condensation of 2-(2-pyridinylsulfanyl)acetohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinylsulfanyl)acetohydrazide: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.

    2-(2-Pyridinylsulfanyl)propanoate: A related compound with similar structural features.

Uniqueness

2-(2-PYRIDINYLSULFANYL)-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to the combination of its pyridine, sulfanyl, and trimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-22-13-8-12(9-14(23-2)17(13)24-3)10-19-20-15(21)11-25-16-6-4-5-7-18-16/h4-10H,11H2,1-3H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQAAEFEDVTWQH-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 5
2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-(2-PYRIDINYLSULFANYL)-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.